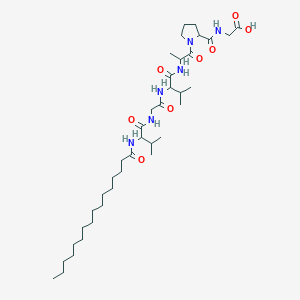![B1575594 环[丙氨酸-异亮氨酸-丝氨酸-半胱氨酸(1)-甘氨酸-谷氨酸-苏氨酸-半胱氨酸(2)-苯丙氨酸-赖氨酸-苯丙氨酸-赖氨酸-半胱氨酸(3)-酪氨酸-苏氨酸-脯氨酸-精氨酸-半胱氨酸(1)-丝氨酸-半胱氨酸(2)-丝氨酸-酪氨酸-脯氨酸-缬氨酸-半胱氨酸(3)-赖氨酸-丝氨酸]](/img/structure/B1575594.png)
环[丙氨酸-异亮氨酸-丝氨酸-半胱氨酸(1)-甘氨酸-谷氨酸-苏氨酸-半胱氨酸(2)-苯丙氨酸-赖氨酸-苯丙氨酸-赖氨酸-半胱氨酸(3)-酪氨酸-苏氨酸-脯氨酸-精氨酸-半胱氨酸(1)-丝氨酸-半胱氨酸(2)-丝氨酸-酪氨酸-脯氨酸-缬氨酸-半胱氨酸(3)-赖氨酸-丝氨酸]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is a cyclic peptide composed of multiple amino acids. This compound is notable for its unique structure, which includes several cysteine residues forming disulfide bridges, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and stability compared to linear peptides.
科学研究应用
Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its stability and bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution, often using a coupling reagent like HATU.
Oxidation: Disulfide bridges are formed by oxidizing the cysteine residues, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification using HPLC. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges using reducing agents like DTT.
Substitution: Modification of side chains using specific reagents.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: DTT, TCEP.
Substitution: Specific reagents depending on the target modification.
Major Products
The major products of these reactions include the oxidized form with disulfide bridges and the reduced form with free thiol groups.
作用机制
The mechanism of action of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridges contribute to its conformational stability, allowing it to bind effectively to its targets. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
相似化合物的比较
Similar Compounds
Cyclo(Ile-Ala): A simpler cyclic dipeptide with fewer amino acids.
Cyclo(Ala-Glu): Another cyclic dipeptide with different amino acid composition.
Cyclo(Ile-Leu): A cyclic peptide with similar structural features but different amino acid sequence.
Uniqueness
Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is unique due to its complex structure, multiple disulfide bridges, and diverse amino acid composition. These features contribute to its stability and potential for various biological activities, making it a valuable compound for research and therapeutic applications.
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
SAISCGETCFKFKCYTPRCSCSYPVCK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,5S,8S,11R,14S)-3,6,9,12,14-pentaamino-N-[(1S)-5-amino-1-carbamoylpentyl]-2-benzyl-15-(1H-imidazol-4-yl)-5,11-bis(1H-indol-3-ylmethyl)-8-methyl-4,7,10,13-tetraoxopentadecanamide](/img/structure/B1575518.png)

